3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((6-Bromo-1H-benzo[d]imidazol-2-yl)amino)-N-butylbenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position of the benzimidazole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Bromo-1H-benzo[d]imidazol-2-yl)amino)-N-butylbenzamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Bromination: The benzimidazole core is then brominated at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS).
Amidation: The brominated benzimidazole is then reacted with butylamine and a benzoyl chloride derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((6-Bromo-1H-benzo[d]imidazol-2-yl)amino)-N-butylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The benzimidazole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative.
Scientific Research Applications
3-((6-Bromo-1H-benzo[d]imidazol-2-yl)amino)-N-butylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Medicine: Benzimidazole derivatives are known for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-((6-Bromo-1H-benzo[d]imidazol-2-yl)amino)-N-butylbenzamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine atom at the 6th position can enhance binding affinity and specificity by forming halogen bonds with the target.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-benzo[d]imidazole: Lacks the butylbenzamide moiety.
N-Butylbenzamide: Lacks the benzimidazole core.
3-Amino-N-butylbenzamide: Lacks the bromine atom and the benzimidazole core.
Uniqueness
3-((6-Bromo-1H-benzo[d]imidazol-2-yl)amino)-N-butylbenzamide is unique due to the presence of both the benzimidazole core and the butylbenzamide moiety, along with the bromine atom at the 6th position. This combination of structural features can result in unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
917763-95-2 |
---|---|
Molecular Formula |
C18H19BrN4O |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
3-[(6-bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide |
InChI |
InChI=1S/C18H19BrN4O/c1-2-3-9-20-17(24)12-5-4-6-14(10-12)21-18-22-15-8-7-13(19)11-16(15)23-18/h4-8,10-11H,2-3,9H2,1H3,(H,20,24)(H2,21,22,23) |
InChI Key |
UAZKMGSLSZCSQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)NC2=NC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.